(1-Nitrosopiperidin-4-yl)methanol
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Overview
Description
(1-Nitrosopiperidin-4-yl)methanol: is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitroso group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrosopiperidin-4-yl)methanol typically involves the nitrosation of piperidine derivatives. One common method is the reaction of piperidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Nitrosopiperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-Nitrosopiperidin-4-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of nitroso compounds in biological systems and their interactions with biomolecules .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Nitrosopiperidin-4-yl)methanol involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially modulating their function and activity .
Comparison with Similar Compounds
- (1-Nitrosopiperidin-2-yl)methanol
- (1-Methylpiperidin-4-yl)methanol
- N-(piperidine-4-yl) benzamide compounds
Comparison: (1-Nitrosopiperidin-4-yl)methanol is unique due to the presence of both a nitroso group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, (1-Nitrosopiperidin-2-yl)methanol lacks the hydroxyl group, which may affect its reactivity and applications .
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1-nitrosopiperidin-4-yl)methanol |
InChI |
InChI=1S/C6H12N2O2/c9-5-6-1-3-8(7-10)4-2-6/h6,9H,1-5H2 |
InChI Key |
DTEPAUYZSFBORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)N=O |
Origin of Product |
United States |
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